molecular formula C15H26O B14218738 3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one CAS No. 824392-03-2

3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one

Cat. No.: B14218738
CAS No.: 824392-03-2
M. Wt: 222.37 g/mol
InChI Key: BVRJLGWSPWGPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one is an organic compound with a complex structure that includes a cyclopropyl ring and a pent-4-en-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one typically involves the reaction of 3-pentylcyclopropyl ketone with 3,3-dimethyl-2-butanone under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(2-pentylcyclopropyl)pent-4-EN-2-one is unique due to its specific cyclopropyl and pent-4-en-2-one structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .

Properties

CAS No.

824392-03-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,3-dimethyl-1-(2-pentylcyclopropyl)pent-4-en-2-one

InChI

InChI=1S/C15H26O/c1-5-7-8-9-12-10-13(12)11-14(16)15(3,4)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3

InChI Key

BVRJLGWSPWGPIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC1CC(=O)C(C)(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.